

Application Notes and Protocols for Labeling with UBQ-3 NHS Ester

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Compound of Interest

Compound Name: UBQ-3 NHS Ester

Cat. No.: B15554532

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This document provides a detailed guide for the use of **UBQ-3 NHS Ester** in labeling primary amines of proteins, antibodies, and other biomolecules. UBQ-3 is a non-fluorescent quencher with a broad absorption spectrum (620-730 nm), making it an ideal acceptor for far-red and near-infrared emitting fluorophores in Förster Resonance Energy Transfer (FRET) applications. [1][2][3][4] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of UBQ-3 to primary amines through the formation of a stable amide bond. [1][2][4]

Introduction to UBQ-3 NHS Ester

UBQ-3 NHS Ester is a dark quencher, meaning it absorbs the emission energy from a donor fluorophore and dissipates it as heat, without emitting its own fluorescence. [1][2][4] This property is highly advantageous in FRET-based assays as it minimizes background fluorescence, leading to improved signal-to-noise ratios. Its broad quenching range makes it compatible with a variety of popular far-red fluorophores such as Cy5, Cy5.5, and Alexa Fluor 647. [1][3][4]

The NHS ester moiety reacts efficiently with primary amino groups (-NH₂) present on the N-terminus of proteins and the side chains of lysine residues. [1][2][4] This reaction is most efficient at a slightly alkaline pH (7-9). [1][2][4]

Key Features of **UBQ-3 NHS Ester**:

- Broad Quenching Range: 620-730 nm[1][2][3][4]
- Non-Fluorescent Acceptor: Minimizes background signal in FRET assays.[1][2][4]
- Amine-Reactive: Forms stable covalent bonds with primary amines.[1][2][4]
- High Purity: Ensures reliable and reproducible labeling.

Data Presentation

The efficiency of labeling with NHS esters is influenced by several factors, including the concentration of the protein and the NHS ester, the reaction buffer pH, and the incubation time. The following table summarizes typical reaction conditions and expected outcomes for labeling proteins with NHS esters. While specific data for **UBQ-3 NHS Ester** is not extensively published, these values provide a general guideline for optimizing your labeling experiments.

Parameter	Recommended Range	Notes
Molar Excess of NHS Ester	5- to 20-fold	A higher molar excess may be needed for dilute protein solutions. [5]
Protein Concentration	1-10 mg/mL	Higher concentrations generally lead to higher labeling efficiency. [6] [7]
Reaction Buffer	0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer	Amine-free buffers are crucial to prevent competing reactions. [6] [8]
Reaction pH	8.3 - 8.5	Optimal for deprotonation of primary amines, enhancing nucleophilicity. [6] [8]
Reaction Temperature	Room Temperature or 4°C	
Incubation Time	1 - 4 hours at Room Temperature or Overnight at 4°C	Longer incubation at lower temperatures can be beneficial for sensitive proteins. [6] [8]
Solvent for NHS Ester	Anhydrous DMSO or DMF	NHS esters are moisture-sensitive and should be dissolved immediately before use. [6] [8]

Experimental Protocols

Protocol 1: General Labeling of a Protein with UBQ-3 NHS Ester

This protocol provides a general procedure for labeling a protein with **UBQ-3 NHS Ester**. Optimization may be required for specific proteins.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

- **UBQ-3 NHS Ester**

- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6][8]
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[6][8]
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Purification column (e.g., gel filtration or desalting column)[8]

Procedure:

- Protein Preparation:
 - Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers. This can be achieved by dialysis against the reaction buffer or by using a desalting column.
 - Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[6][7]
- **UBQ-3 NHS Ester** Solution Preparation:
 - Immediately before use, prepare a stock solution of **UBQ-3 NHS Ester** in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
 - Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. It is critical to use an anhydrous solvent and prepare the solution fresh.[5]
- Labeling Reaction:
 - Calculate the required amount of **UBQ-3 NHS Ester**. A 10- to 20-fold molar excess is a good starting point.[5]
 - Slowly add the calculated volume of the **UBQ-3 NHS Ester** stock solution to the protein solution while gently vortexing.
 - Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[6][8] Protect from light if working with a light-sensitive donor fluorophore.

- Quenching the Reaction (Optional but Recommended):
 - Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 15-30 minutes at room temperature. This will react with any unreacted **UBQ-3 NHS Ester**.
- Purification of the Labeled Protein:
 - Remove the unreacted **UBQ-3 NHS Ester** and byproducts using a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).[8]
- Characterization of the Labeled Protein:
 - Determine the protein concentration and the Degree of Labeling (DOL). The DOL is the average number of UBQ-3 molecules per protein molecule.
 - The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of UBQ-3 (around 615 nm).[9]
 - Formula for DOL: $DOL = (A_{max} * \epsilon_{protein}) / ((A_{280} - (A_{max} * CF)) * \epsilon_{label})$ Where:
 - A_{max} is the absorbance at the λ_{max} of UBQ-3.
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{label} is the molar extinction coefficient of UBQ-3 at its λ_{max} .
 - CF is the correction factor (A_{280} of UBQ-3 / A_{max} of UBQ-3).

Protocol 2: FRET-based Assay for Monitoring WWP2-mediated PTEN Ubiquitination

This protocol describes a conceptual FRET-based assay to monitor the ubiquitination of the tumor suppressor protein PTEN by the E3 ubiquitin ligase WWP2. In this assay, a donor fluorophore-labeled ubiquitin and a UBQ-3-labeled PTEN are used. Ubiquitination brings the

donor and acceptor into close proximity, resulting in FRET and quenching of the donor's fluorescence.

Materials:

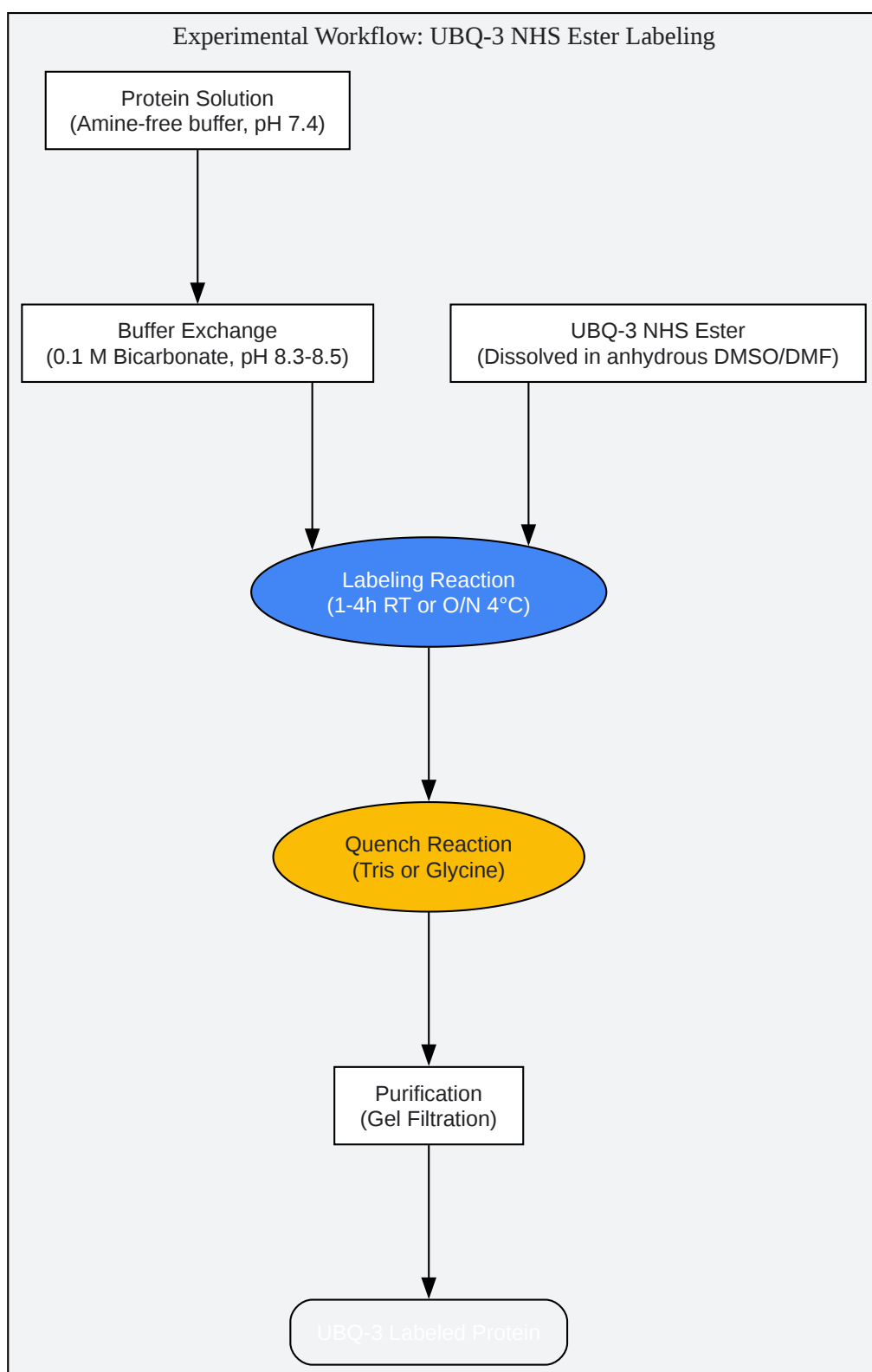
- Recombinant human E1 activating enzyme
- Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
- Recombinant human WWP2 (E3 ligase)[8][10]
- Recombinant human PTEN, labeled with UBQ-3 (acceptor)
- Recombinant human Ubiquitin, labeled with a suitable far-red donor fluorophore (e.g., Cy5)
- ATP solution
- Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
- Microplate reader with FRET capabilities

Procedure:

- Prepare Labeled Proteins:
 - Label PTEN with **UBQ-3 NHS Ester** according to Protocol 1.
 - Label Ubiquitin with a Cy5 NHS Ester using a similar protocol.
 - Purify and characterize the labeled proteins to determine their concentrations and DOL.
- Set up the Ubiquitination Reaction:
 - In a microplate well, combine the E1 enzyme, E2 enzyme, Cy5-labeled Ubiquitin, and UBQ-3-labeled PTEN in the ubiquitination reaction buffer.
 - Initiate the reaction by adding ATP and WWP2.
 - Include control reactions lacking WWP2 or ATP to establish baseline fluorescence.

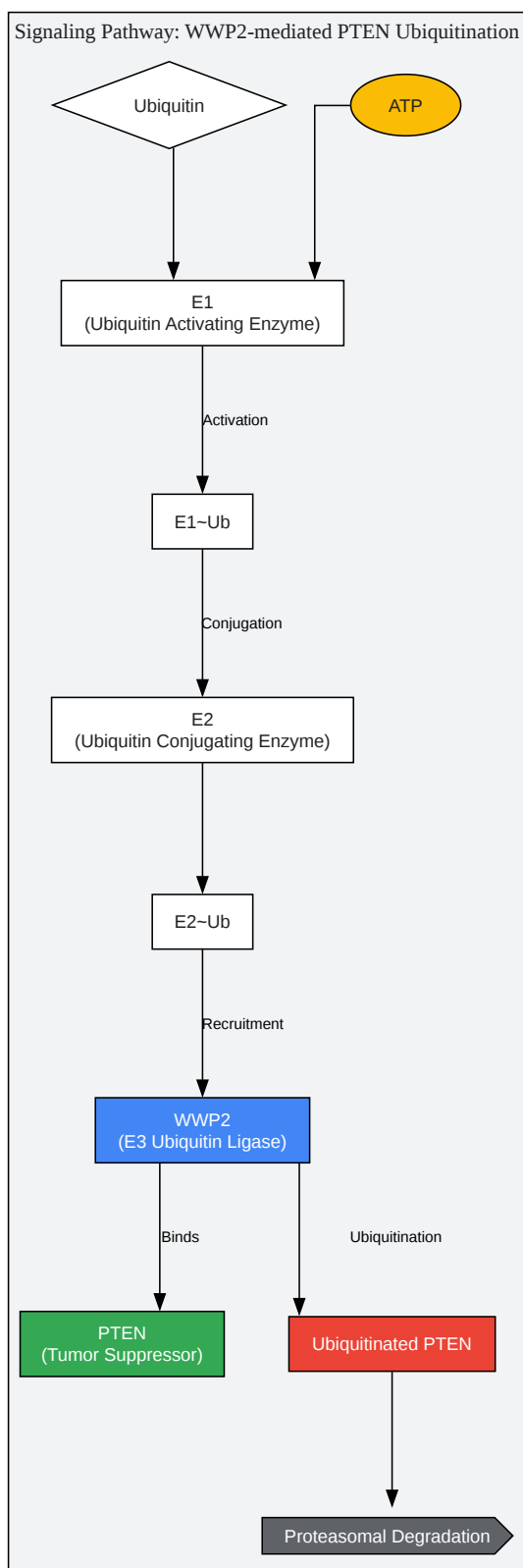
- Monitor FRET:
 - Measure the fluorescence of the donor (Cy5) over time using a microplate reader.
 - A decrease in donor fluorescence indicates ubiquitination of PTEN, bringing the Cy5-Ubiquitin and UBQ-3-PTEN into close proximity and causing FRET.
- Data Analysis:
 - Plot the donor fluorescence intensity as a function of time.
 - The rate of fluorescence decrease is proportional to the rate of WWP2-mediated PTEN ubiquitination.

Mandatory Visualization



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Caption: Workflow for labeling a protein with **UBQ-3 NHS Ester**.



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Caption: Simplified diagram of the WWP2-mediated PTEN ubiquitination pathway.

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